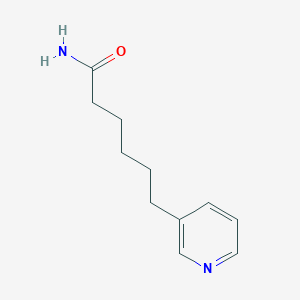

6-(Pyridin-3-YL)hexanamide

説明

6-(Pyridin-3-YL)hexanamide is a pyridine-containing organic compound characterized by a hexanamide backbone (NH₂-CO-(CH₂)₅-) with a pyridin-3-yl substituent. For instance, compounds like 6-(Acetylamino)hexanamide () and c-Met/HGFR-targeting hexanamide derivatives () highlight the versatility of hexanamide scaffolds in drug discovery and bioconjugation. The pyridine moiety may confer unique electronic and solubility properties, influencing its interactions in biological or synthetic systems. Commercial availability of related compounds (e.g., 6-(Acetylamino)hexanamide from multiple suppliers) further underscores its industrial relevance .

特性

CAS番号 |

88940-69-6 |

|---|---|

分子式 |

C11H16N2O |

分子量 |

192.26 g/mol |

IUPAC名 |

6-pyridin-3-ylhexanamide |

InChI |

InChI=1S/C11H16N2O/c12-11(14)7-3-1-2-5-10-6-4-8-13-9-10/h4,6,8-9H,1-3,5,7H2,(H2,12,14) |

InChIキー |

DFIHHAIPALBPAW-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=CN=C1)CCCCCC(=O)N |

製品の起源 |

United States |

類似化合物との比較

Pyridine vs. Acetylamino Substituents

- Pyridine’s lone electron pair may also facilitate coordination with metal catalysts or biological targets .

- 6-(Acetylamino)hexanamide: The acetamido group (-NHCOCH₃) increases hydrophilicity, making it more soluble in aqueous or polar solvents like DMSO. This property is advantageous in pharmaceutical formulations .

Functional Group-Driven Reactivity

- Tetrazine-Containing Derivative () : The 1,2,4,5-tetrazine moiety enables inverse electron-demand Diels-Alder reactions, a cornerstone of bioorthogonal chemistry. This contrasts with 6-(Pyridin-3-YL)hexanamide, which lacks such reactive groups, limiting its utility in click chemistry .

- Mercapto-Oxoquinazolinyl Derivative (): The -SH group allows for disulfide bond formation or thiol-ene reactions, useful in drug delivery systems.

Stereochemical and Targeting Effects

- The c-Met/HGFR-targeting compound () demonstrates how stereospecific modifications (e.g., S-configuration) and additional functional groups (hydroxyphenyl) enable selective protein binding. 6-(Pyridin-3-YL)hexanamide’s simpler structure likely lacks such specificity, underscoring the importance of tailored modifications in drug design .

Industrial and Research Relevance

- Commercial Availability: 6-(Acetylamino)hexanamide is supplied by multiple vendors (), reflecting its utility as a building block. In contrast, 6-(Pyridin-3-YL)hexanamide’s niche applications may limit its commercial presence.

- Pharmaceutical Intermediates : Both 6-(Pyridin-3-YL)hexanamide and its analogs () serve as intermediates in synthesizing APIs (Active Pharmaceutical Ingredients), though their roles depend on substituent reactivity and compatibility with downstream reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。